Guanidine, (8-hydroxy-5-quinolinyl)-
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Overview
Description
1-(8-Hydroxyquinolin-5-yl)guanidine is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The 8-hydroxyquinoline structure consists of a pyridine ring fused to a phenol ring, with a hydroxyl group attached at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Hydroxyquinolin-5-yl)guanidine typically involves the reaction of 8-hydroxyquinoline with guanidine derivatives. One common method is the condensation of 8-hydroxyquinoline with an activated guanidine precursor, followed by deprotection to yield the desired compound . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with 8-hydroxyquinoline under specific conditions .
Industrial Production Methods
Industrial production methods for 1-(8-Hydroxyquinolin-5-yl)guanidine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(8-Hydroxyquinolin-5-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-(8-Hydroxyquinolin-5-yl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-Hydroxyquinolin-5-yl)guanidine involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-ranging pharmacological potential.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
1-((8-Hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one: A compound with effective corrosion inhibition properties.
Uniqueness
1-(8-Hydroxyquinolin-5-yl)guanidine is unique due to its guanidine moiety, which imparts additional biological activities and enhances its ability to interact with biological targets
Properties
CAS No. |
61864-91-3 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(8-hydroxyquinolin-5-yl)guanidine |
InChI |
InChI=1S/C10H10N4O/c11-10(12)14-7-3-4-8(15)9-6(7)2-1-5-13-9/h1-5,15H,(H4,11,12,14) |
InChI Key |
UADISHZIVFYADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C(N)N |
Origin of Product |
United States |
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